3,4-Dimethoxybenzaldehyde
3,4-Dimethoxybenzaldehyde
Veratraldehyde appears as needles or chunky light peach powder. Has an odor of vanilla beans. (NTP, 1992)
Veratraldehyde is a dimethoxybenzene that is benzaldehyde substituted by methoxy groups at positions 3 and 4. It is found in peppermint, ginger, raspberry, and other fruits. It has a role as an antifungal agent. It is a member of benzaldehydes and a dimethoxybenzene.
3,4-Dimethoxybenzaldehyde is a natural product found in Wisteria floribunda, Zingiber montanum, and other organisms with data available.
Veratraldehyde is a dimethoxybenzene that is benzaldehyde substituted by methoxy groups at positions 3 and 4. It is found in peppermint, ginger, raspberry, and other fruits. It has a role as an antifungal agent. It is a member of benzaldehydes and a dimethoxybenzene.
3,4-Dimethoxybenzaldehyde is a natural product found in Wisteria floribunda, Zingiber montanum, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
120-14-9
VCID:
VC21171241
InChI:
InChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6H,1-2H3
SMILES:
COC1=C(C=C(C=C1)C=O)OC
Molecular Formula:
C9H10O3
Molecular Weight:
166.17 g/mol
3,4-Dimethoxybenzaldehyde
CAS No.: 120-14-9
Cat. No.: VC21171241
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Veratraldehyde appears as needles or chunky light peach powder. Has an odor of vanilla beans. (NTP, 1992) Veratraldehyde is a dimethoxybenzene that is benzaldehyde substituted by methoxy groups at positions 3 and 4. It is found in peppermint, ginger, raspberry, and other fruits. It has a role as an antifungal agent. It is a member of benzaldehydes and a dimethoxybenzene. 3,4-Dimethoxybenzaldehyde is a natural product found in Wisteria floribunda, Zingiber montanum, and other organisms with data available. |
|---|---|
| CAS No. | 120-14-9 |
| Molecular Formula | C9H10O3 |
| Molecular Weight | 166.17 g/mol |
| IUPAC Name | 3,4-dimethoxybenzaldehyde |
| Standard InChI | InChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6H,1-2H3 |
| Standard InChI Key | WJUFSDZVCOTFON-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C=O)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C=O)OC |
| Appearance | Powder |
| Boiling Point | 538 °F at 760 mmHg (NTP, 1992) 281.00 °C. @ 760.00 mm Hg |
| Flash Point | greater than 230 °F (NTP, 1992) |
| Melting Point | 108 to 109 °F (NTP, 1992) 58 °C |
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